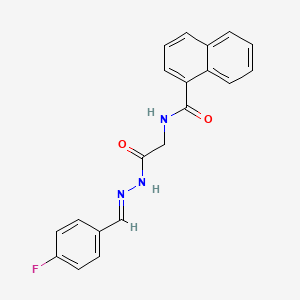

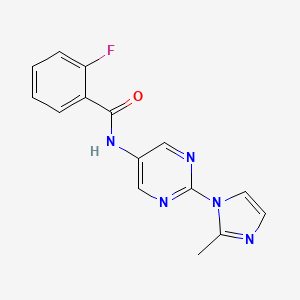

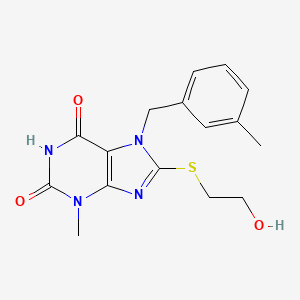

![molecular formula C15H12BrN5O3 B2862482 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034372-18-2](/img/structure/B2862482.png)

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Marker of DNA Synthesis

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Study of Cellular Mechanisms

The incorporation of BrdU into DNA has provided valuable insights into the cellular mechanisms of the central nervous system development . This has been observed in a variety of animals, including insects, birds, and mammals .

Neurobiology Research

BrdU has been used extensively in neurobiology research, particularly in studies related to the generation, migration, and settled pattern of neurons in the developing central nervous system .

Toxicology Studies

Given the broad use of 5-bromo-2′-deoxyuridine to label dividing cells, it can be used as a reference for toxicologists . It’s important to note that high or repeated doses of this agent can have toxic effects .

Mechanism of Action

Target of Action

Similar compounds have been known to targetDual specificity mitogen-activated protein kinase kinase 1 . This enzyme plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and development.

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its target enzyme, leading to changes in the enzyme’s activity. This could result in alterations to the MAP kinase signal transduction pathway, affecting cellular processes .

Biochemical Pathways

The compound likely affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. The pathway controls important cellular activities like gene expression, cell division, differentiation, proliferation, and cell survival. Any changes to this pathway can have significant downstream effects on these cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target and the subsequent changes to the MAP kinase signal transduction pathway . This could potentially lead to changes in gene expression, cell division, differentiation, proliferation, and cell survival.

properties

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O3/c16-10-6-9(7-17-8-10)13(22)19-4-5-21-14(23)11-2-1-3-18-12(11)20-15(21)24/h1-3,6-8H,4-5H2,(H,19,22)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGHYBASSJMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

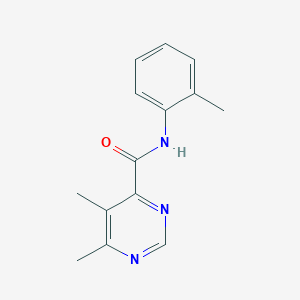

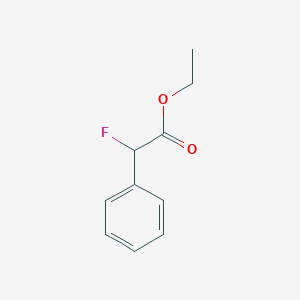

![6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B2862401.png)

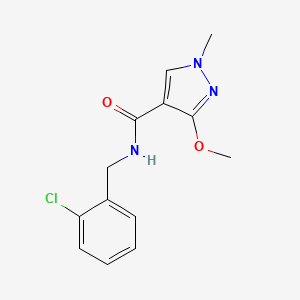

![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

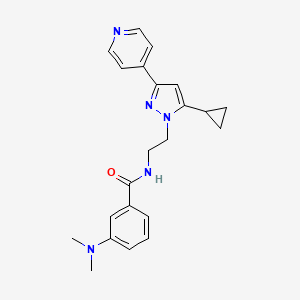

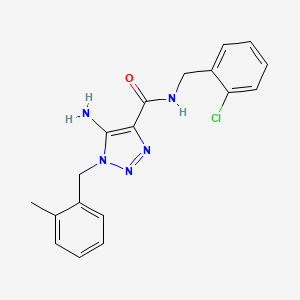

![1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2862406.png)

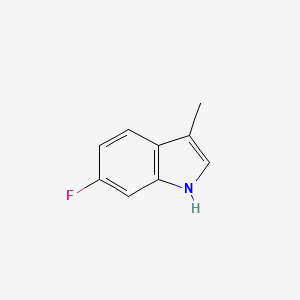

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)

![N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2862421.png)